Product packaging for 3-(4-BOC-piperazino)-2-chloropyridine(Cat. No.:CAS No. 633283-64-4)

3-(4-BOC-piperazino)-2-chloropyridine

Cat. No.: B1444716
CAS No.: 633283-64-4
M. Wt: 297.78 g/mol
InChI Key: WZDUKAPYVNYSAV-UHFFFAOYSA-N
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Description

3-(4-BOC-piperazino)-2-chloropyridine (CAS 633283-64-4) is a protected piperazine intermediate of high value in medicinal and process chemistry. Its molecular formula is C14H20ClN3O2, and it features a piperazine ring protected by a tert-butyloxycarbonyl (BOC) group, which is essential for straightforward deprotection and further functionalization during multi-step synthesis . The piperazine moiety is a privileged scaffold in drug discovery, frequently found in FDA-approved pharmaceuticals across various therapeutic classes, including kinase inhibitors, receptor modulators, and antipsychotics . This compound serves as a key building block for constructing such biologically active molecules. The chloropyridine group acts as an excellent electrophilic center, enabling efficient aromatic nucleophilic substitution reactions for linking the piperazine system to other complex molecular architectures . This makes it a versatile synthon for developing potential therapeutics in areas like oncology and central nervous system disorders. The product is intended for research applications and is not for diagnostic or therapeutic use. Researchers should refer to the product's Safety Data Sheet (SDS) and handle it with appropriate precautions, noting that it may cause skin, eye, and respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20ClN3O2 B1444716 3-(4-BOC-piperazino)-2-chloropyridine CAS No. 633283-64-4

Properties

IUPAC Name

tert-butyl 4-(2-chloropyridin-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)11-5-4-6-16-12(11)15/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDUKAPYVNYSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901164987
Record name 1,1-Dimethylethyl 4-(2-chloro-3-pyridinyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901164987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633283-64-4
Record name 1,1-Dimethylethyl 4-(2-chloro-3-pyridinyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=633283-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(2-chloro-3-pyridinyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901164987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Three-Step Synthesis from Diethanolamine

Step Reaction Reagents/Conditions Outcome Yield & Purity
1 Chlorination of diethanolamine to bis(2-chloroethyl)amine Diethanolamine + Thionyl chloride (SOCl2), reflux 3.5 h, cooling <10°C Formation of bis(2-chloroethyl)amine intermediate High conversion, controlled molar ratio SOCl2:diethanolamine = 3:1
2 Boc protection of bis(2-chloroethyl)amine Boc anhydride added dropwise at 10-30°C, pH > 10 maintained with Na2CO3, 12 h reaction Formation of bis(2-chloroethyl) carbamic acid tert-butyl ester High selectivity, molar ratio Boc anhydride:diethanolamine ~1:1
3 Cyclization with ammonia water Ammonia water added slowly at 55-65°C, 2.5 h reaction Cyclization to N-BOC-piperazine Yield: 94.3%, Purity: 99.42%

This method is advantageous due to mild reaction conditions, use of readily available raw materials, and high yield and purity, making it suitable for industrial scale production. The use of ethyl acetate for extraction and sodium sulfate for drying ensures removal of impurities effectively.

Preparation of this compound

The synthesis of this compound involves nucleophilic substitution of the chlorine atom on 2-chloropyridine with the nitrogen of the N-BOC-piperazine. While direct literature on this exact coupling is limited, general synthetic strategies for similar piperazine-substituted chloropyridines are well established.

Nucleophilic Aromatic Substitution (SNAr)

  • Starting materials: 2-chloropyridine and N-BOC-piperazine.
  • Reaction conditions: Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Base: A mild base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is used to deprotonate the piperazine nitrogen enhancing nucleophilicity.
  • Temperature: Elevated temperatures (80-120°C) to facilitate substitution on the pyridine ring.
  • Outcome: Formation of this compound with retention of the BOC protecting group.

This approach leverages the electrophilic character of the 2-chloropyridine ring, especially at the 3-position adjacent to the nitrogen heteroatom, which activates the ring toward nucleophilic attack.

Comparative Analysis of Preparation Methods

Aspect Three-Step Diethanolamine Method for N-BOC-Piperazine Alternative Methods (Literature)
Starting Materials Diethanolamine (cheap, readily available) Piperazine (more expensive), aminoethylethylenediamine, ethylenediamine
Reaction Steps Chlorination → Boc protection → Cyclization Direct Boc protection on piperazine; Grignard reactions for substituted piperazines
Reaction Conditions Mild, reflux and moderate heating Often require low temperature (-78°C) or expensive catalysts
Yield High (94.3%) Variable, often lower (e.g., 54% in methylation reactions)
Purity High (99.42%) Variable
Industrial Suitability High Limited by cost and complexity

The diethanolamine route is preferred industrially due to cost-effectiveness and scalability, while other methods may be used for specialized derivatives or research-scale synthesis.

Research Findings and Notes

  • The use of thionyl chloride as a chlorinating agent in step 1 is preferred for its efficiency and selectivity.
  • Maintaining alkaline conditions during Boc protection prevents side reactions and ensures high selectivity for the N-Boc product.
  • Cyclization with ammonia water is a critical step that requires controlled temperature and slow addition to achieve high yield.
  • Extraction with ethyl acetate and drying are essential for obtaining high purity N-BOC-piperazine.
  • The subsequent coupling with 2-chloropyridine is generally straightforward but requires careful control of reaction parameters to preserve the BOC group and avoid side reactions.
  • Alternative synthetic routes involving Grignard reagents or hydrogenation catalysts are less favored due to lower yield, higher cost, and complex reaction conditions.

Summary Table of Preparation Workflow for this compound

Step Reaction Type Reagents/Conditions Key Parameters Yield Notes
1 Chlorination Diethanolamine + SOCl2, reflux 3.5 h Molar ratio SOCl2:diethanolamine = 3:1, temp <10°C High Intermediate bis(2-chloroethyl)amine
2 Boc Protection Boc anhydride, Na2CO3, 12 h, 10-30°C pH > 10, molar ratio ~1:1 High Formation of carbamic acid tert-butyl ester
3 Cyclization Ammonia water, 55-65°C, 2.5 h Slow addition, temp control 94.3% N-BOC-piperazine obtained
4 Nucleophilic Substitution 2-chloropyridine + N-BOC-piperazine, K2CO3, DMF, 80-120°C Base to deprotonate piperazine N Moderate to High Formation of target compound

Chemical Reactions Analysis

Types of Reactions

3-(4-BOC-piperazino)-2-chloropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Deprotection: The BOC group can be removed under acidic conditions to yield the free piperazine derivative.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents like DMF or THF.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM) or methanol.

    Coupling Reactions: Palladium catalysts, bases like potassium phosphate, and solvents such as toluene or ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Deprotection: Free piperazine derivatives.

    Coupling Reactions: Biaryl or heteroaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

3-(4-BOC-piperazino)-2-chloropyridine serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its structure, featuring a chloropyridine moiety and a piperazine ring, allows for diverse modifications that enhance biological activity.

Antidepressant and Anxiolytic Agents

Research indicates that derivatives of 2-chloropyridine exhibit significant antidepressant and anxiolytic effects. The incorporation of the piperazine group is known to enhance the binding affinity to serotonin receptors, which are critical targets for treating mood disorders. For instance, related compounds have been studied for their ability to modulate serotonin levels and improve mood regulation .

Antimicrobial Activity

The chloropyridine structure is associated with enhanced antimicrobial properties. Studies have shown that compounds containing this moiety can exhibit effective antibacterial activity against various strains, including E. coli. The presence of the piperazine ring further contributes to the overall bioactivity by enhancing solubility and facilitating cellular uptake .

Synthetic Applications

The compound is also pivotal in synthetic organic chemistry, particularly in C–N coupling reactions, which are essential for forming complex nitrogen-containing compounds.

C–N Cross-Coupling Reactions

This compound can be utilized as a substrate in palladium-catalyzed C–N cross-coupling reactions. These reactions are widely employed to synthesize aniline derivatives, which are fundamental building blocks in pharmaceuticals. The versatility of this compound allows for the development of diverse libraries of biologically active molecules .

Synthesis of Bioactive Molecules

The compound serves as an intermediate in synthesizing various bioactive molecules, including kinase inhibitors and other therapeutic agents. For example, its use in synthesizing DGAT-1 inhibitors has shown promise in obesity treatment studies . The functionalization of the piperazine moiety allows for fine-tuning the pharmacokinetic properties of the resulting compounds.

Case Studies and Research Findings

Several case studies highlight the utility of this compound in drug development:

Study Application Findings
Study 1Antidepressant SynthesisDemonstrated improved binding affinity to serotonin receptors compared to non-piperazine analogs .
Study 2Antimicrobial ActivityShowed significant antibacterial activity with MIC values indicating effectiveness against E. coli .
Study 3C–N Coupling ReactionsSuccessfully utilized in synthesizing complex aniline derivatives with high yields .

Mechanism of Action

The mechanism of action of 3-(4-BOC-piperazino)-2-chloropyridine depends on its specific application. In medicinal chemistry, the compound may act as a building block for drugs that target specific enzymes or receptors. The piperazine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions, while the chloropyridine moiety can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

  • 5-Amino-2-(4-BOC-piperazino)pyridine (CAS 119285-07-3) Structure: Amino group at position 5, BOC-piperazino at position 2. Key Differences: The electron-donating amino group at position 5 increases nucleophilicity compared to the electron-withdrawing chlorine in 3-(4-BOC-piperazino)-2-chloropyridine. This alters reactivity in substitution reactions and may influence biological activity. Applications: Used in synthesizing amine-containing pharmaceuticals, leveraging the amino group for further functionalization .
  • 6-Chloro-2-(4-ethoxycarbonylpiperazino)-N-(2,4-difluorobenzyl)pyrimidin-4-amine (Compound 4c) Structure: Pyrimidine core with ethoxycarbonyl-protected piperazine at position 2 and chlorine at position 4. The pyrimidine core (vs. pyridine) offers distinct electronic properties, affecting binding affinity in kinase inhibitors .

Protective Group Variations

  • BOC vs. Ethoxycarbonyl Protection :

    • BOC Group : Provides superior stability under basic conditions but requires acidic conditions (e.g., TFA) for deprotection. Increases lipophilicity, which may enhance membrane permeability in drug candidates.
    • Ethoxycarbonyl Group : More polar, offering better solubility in polar solvents. Cleaved under milder basic conditions, enabling orthogonal protection strategies .
  • 5-Bromo-3-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-chloropyridine

    • Structure : Features a silyl-protected pyrrolidine substituent and bromine at position 5.
    • Key Differences : The silyl group introduces significant steric bulk, hindering reactions at the pyridine ring. Bromine’s electronegativity may direct electrophilic substitutions differently compared to chlorine .

Comparative Data Table

Compound Name Core Structure Substituents Protective Group Molecular Weight (g/mol) Key Applications
This compound Pyridine 3-BOC-piperazino, 2-Cl BOC ~309.8 Pharmaceutical intermediates
5-Amino-2-(4-BOC-piperazino)pyridine Pyridine 5-NH2, 2-BOC-piperazino BOC 291.3 Amine-functionalized APIs
6-Chloro-2-(4-ethoxycarbonylpiperazino)-pyrimidin-4-amine Pyrimidine 6-Cl, 2-ethoxycarbonylpiperazino Ethoxycarbonyl 412.4 Kinase inhibitor precursors
2-Chloropyridine Pyridine 2-Cl None 113.6 Agrochemicals, solvents

Biological Activity

Overview

3-(4-BOC-piperazino)-2-chloropyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and its implications in therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a chloropyridine moiety substituted with a piperazine group that is protected by a tert-butyloxycarbonyl (BOC) group. This configuration enhances its solubility and stability, making it suitable for various biological assays.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperazine derivatives, including this compound. A notable study demonstrated that similar piperazine derivatives exhibited cytotoxic effects on various cancer cell lines, including lung and breast cancer cells. The mechanism involved the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as NF-κB .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
FaDu (hypopharyngeal)15Apoptosis induction via NF-κB inhibition
MCF-7 (breast)10Cell cycle arrest and apoptosis

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. Inhibition of monoacylglycerol lipase (MAGL) has been linked to reduced inflammation in various models. MAGL inhibitors, which share structural similarities with this compound, have been associated with therapeutic benefits in conditions such as chronic pain and neurodegenerative diseases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.
  • Receptor Modulation : It could modulate receptors associated with cancer progression, leading to altered cellular responses.
  • Signal Transduction Interference : By affecting key signaling pathways like NF-κB, the compound can induce apoptosis in tumor cells.

Case Study 1: Anticancer Activity

A recent investigation evaluated a series of piperazine derivatives, including this compound, for their anticancer properties. The study revealed that these compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 20 µM. The mechanism was primarily through apoptosis induction and cell cycle arrest .

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on MAGL inhibitors, compounds structurally related to this compound were shown to significantly reduce inflammation in animal models. The study indicated that these compounds could effectively lower levels of inflammatory cytokines and improve outcomes in models of chronic pain .

Q & A

Q. How can researchers design experiments to elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Use isotopic labeling (e.g., 13^{13}C at the piperazine nitrogen) to track bond cleavage. Perform kinetic isotope effect (KIE) studies or intermediate trapping (e.g., TEMPO for radical pathways). Analyze data using Eyring plots to determine activation parameters .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-BOC-piperazino)-2-chloropyridine
Reactant of Route 2
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3-(4-BOC-piperazino)-2-chloropyridine

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